1-Boc-3-(4-羟基苯基)哌嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

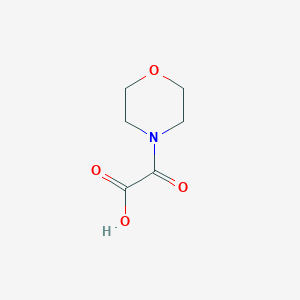

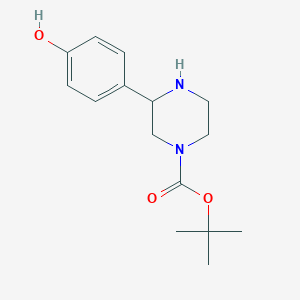

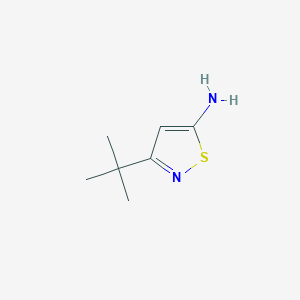

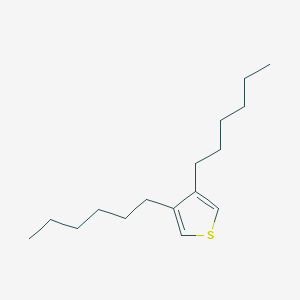

“1-Boc-3-(4-Hydroxyphenyl)piperazine” is a chemical compound with the molecular formula C15H22N2O3 . It is a derivative of piperazine, a common nitrogen heterocycle used in drug discovery .

Synthesis Analysis

The synthesis of piperazine derivatives has been a subject of numerous studies. Recent methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Molecular Structure Analysis

The molecular structure of “1-Boc-3-(4-Hydroxyphenyl)piperazine” is characterized by the 1,4-relationship of the two nitrogen atoms that comprise the six-membered ring . These two heteroatoms improve the pharmacological and pharmacokinetic profiles of drug candidates containing piperazines .

Chemical Reactions Analysis

The chemical reactions involving piperazine derivatives are diverse. For instance, the ring formation reaction between (S, S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Boc-3-(4-Hydroxyphenyl)piperazine” include its molecular weight of 278.35 . More detailed properties were not found in the search results.

科学研究应用

Preparation of Piperazine Derivatives

- Scientific Field: Organic Chemistry

- Application Summary: 1-Boc-piperazine is used for the preparation of (m-phenoxy)phenyl substituted piperazine derivatives .

Synthesis of Indazole DNA Gyrase Inhibitors

- Scientific Field: Medicinal Chemistry

- Application Summary: 1-Boc-piperazine is used in the synthesis of indazole DNA gyrase inhibitors .

Preparation of α,β-Poly (2-Oxazoline) Lipopolymers

- Scientific Field: Polymer Chemistry

- Application Summary: 1-Boc-piperazine plays an important role in the preparation of α,β-poly (2-oxazoline) lipopolymers through living cationic ring opening polymerization .

Synthesis of Piperazine Derivatives

- Scientific Field: Organic Chemistry

- Application Summary: 1-Boc-piperazine is used in the synthesis of various piperazine derivatives. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

C–H Functionalization of Piperazines

- Scientific Field: Medicinal Chemistry

- Application Summary: 1-Boc-piperazine is used in the C–H functionalization of the carbon atoms of the piperazine ring. This method has been used to increase the structural diversity of piperazine-containing drugs .

Synthesis of Ketoconazole and its Analogs

- Scientific Field: Pharmaceutical Chemistry

- Application Summary: 1-Boc-piperazine may be used in the multi-step synthesis of ketoconazole, its 1,2,4-triazole and thiazole analogs .

Synthesis of Substituted Piperazines

- Scientific Field: Organic Chemistry

- Application Summary: 1-Boc-piperazine is used in the synthesis of 2-substituted chiral piperazines via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .

Photoredox Functionalization of Piperazines

- Scientific Field: Medicinal Chemistry

- Application Summary: 1-Boc-piperazine is used in the photoredox functionalization of piperazines .

Synthesis of Monosubstituted Piperazines

安全和危害

未来方向

Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . Despite its wide use in medicinal chemistry, the structural diversity of piperazines is limited, with about 80% of piperazine-containing drugs containing substituents only at the nitrogen positions . Therefore, future research may focus on the C–H functionalization of the carbon atoms of the piperazine ring .

属性

IUPAC Name |

tert-butyl 3-(4-hydroxyphenyl)piperazine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3/c1-15(2,3)20-14(19)17-9-8-16-13(10-17)11-4-6-12(18)7-5-11/h4-7,13,16,18H,8-10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIFREXHZVUBIOK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNC(C1)C2=CC=C(C=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30587713 |

Source

|

| Record name | tert-Butyl 3-(4-hydroxyphenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30587713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-(4-hydroxyphenyl)piperazine-1-carboxylate | |

CAS RN |

889956-81-4 |

Source

|

| Record name | tert-Butyl 3-(4-hydroxyphenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30587713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B1283633.png)

![Spiro[3.5]nonan-7-one](/img/structure/B1283637.png)